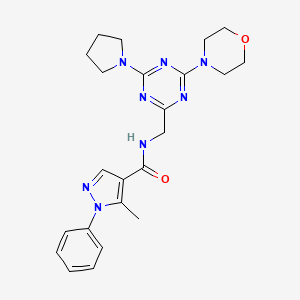

5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O2/c1-17-19(15-25-31(17)18-7-3-2-4-8-18)21(32)24-16-20-26-22(29-9-5-6-10-29)28-23(27-20)30-11-13-33-14-12-30/h2-4,7-8,15H,5-6,9-14,16H2,1H3,(H,24,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCPMDDBHYIVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: Several synthetic routes can be employed to prepare this compound. Typically, the synthesis involves multiple steps:

Starting with the formation of the pyrazole core via cyclization reactions.

Introduction of the methyl and phenyl groups through alkylation and Friedel-Crafts reactions.

Construction of the triazinyl moiety by reacting suitable precursors under controlled conditions.

Attachment of the morpholino and pyrrolidinyl groups via nucleophilic substitution reactions.

Industrial production methods: On an industrial scale, this compound can be synthesized using batch or continuous flow processes. Key factors include optimizing reaction conditions such as temperature, pressure, and catalyst selection to ensure high yield and purity. Efficient purification techniques, such as chromatography and recrystallization, are essential for obtaining the final product.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidinyl groups, leading to the formation of corresponding oxides and other oxidation products.

Reduction: Reduction of certain functional groups, like the triazinyl ring, can yield reduced intermediates with modified properties.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for modifications at various positions on the molecule.

Common reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituents involved, typically using solvents like dichloromethane (CH2Cl2) and catalysts such as palladium (Pd).

Major products formed from these reactions: The products vary depending on the specific reactions and conditions but often include oxidized or reduced derivatives, substituted analogs, and intermediate compounds for further synthetic applications.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, triazine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds containing triazine rings exhibited cytotoxic effects against multiple cancer cell lines, suggesting that 5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide may similarly affect cancer cells due to its structural analogies .

Antimicrobial Properties

Compounds with pyrazole and triazine structures have been reported to possess antimicrobial properties. The interaction of the compound with bacterial enzymes may inhibit their function, thereby preventing bacterial growth. Research into related compounds has shown effectiveness against various pathogens, indicating potential applications in treating infections .

Neuroprotective Effects

The morpholino group in the structure may contribute to neuroprotective effects by modulating neurotransmitter systems. Studies on morpholine derivatives have highlighted their ability to interact with central nervous system targets, suggesting that this compound could be explored for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of triazine derivatives against human cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against breast cancer cells. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro studies on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating that the target compound may share similar antimicrobial properties .

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular targets and pathways: It interacts with specific enzymes, receptors, or proteins, modulating their activity and influencing various biochemical pathways.

Binding sites and interactions: The compound's functional groups facilitate binding to target sites, initiating conformational changes and affecting biological activity.

Comparison with Similar Compounds

5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-imidazole-4-carboxamide

5-ethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-sulfonamide

There you go! This should provide a comprehensive overview of 5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide. Let me know if there's anything more you'd like to dive into!

Biological Activity

The compound 5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide represents a novel class of pyrazole derivatives with potential therapeutic applications. The unique structural features of this compound suggest it may exhibit significant biological activities, particularly in the context of medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: CHNO

- Molecular Weight: 394.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole and triazin moieties suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

- Antitumor Activity: Compounds similar to this one have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Certain pyrazole derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: Many compounds in this class are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.

Case Study 1: Antitumor Activity

A study exploring the antitumor effects of related compounds found that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines. For example, compounds with a triazine core showed IC values ranging from 0.5 to 10 µM against human cancer cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| A | A549 | 2.5 |

| B | MCF7 | 3.0 |

| C | HeLa | 5.0 |

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrazole derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrazole ring significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 8 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| D | S. aureus | 8 |

| E | E. coli | 16 |

Case Study 3: Anti-inflammatory Effects

Research on COX inhibitors revealed that certain pyrazole derivatives displayed selective inhibition of COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs. The most potent compound showed an IC value of 0.011 µM against COX-II .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the pyrazole and triazine rings can significantly influence biological activity. For instance:

- Methyl substitutions on the phenyl ring enhance lipophilicity and cellular uptake.

- Morpholino groups increase solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how can they be addressed methodologically?

- Answer : The compound’s complex triazine-pyrazole hybrid structure requires multi-step synthesis. A common approach involves cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine to form the pyrazole core, followed by functionalization of the triazine ring with morpholine and pyrrolidine groups. Challenges include regioselectivity in triazine substitution and purification of intermediates. Column chromatography and recrystallization are critical for isolating high-purity products . Reaction optimization using statistical design of experiments (DoE) can minimize trial-and-error approaches, as seen in similar triazine derivatives .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming regiochemistry and substituent positions. For crystallographic validation, single-crystal X-ray diffraction is preferred, especially for resolving ambiguities in triazine-pyrazole connectivity. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. Computational tools like density functional theory (DFT) can supplement experimental data for structural assignments .

Advanced Research Questions

Q. How can computational methods streamline reaction design for analogs of this compound?

- Answer : Quantum chemical calculations (e.g., reaction path searches) and molecular docking can predict reaction feasibility and regioselectivity. For example, ICReDD’s integrated approach combines quantum mechanics with information science to prioritize reaction conditions and minimize experimental iterations . For this compound, computational modeling of transition states in triazine functionalization could identify optimal catalysts or solvents.

Q. What strategies resolve contradictions in biological activity data for structurally similar triazine-pyrazole hybrids?

- Answer : Contradictions often arise from variations in assay conditions or impurities. Methodological solutions include:

- Standardized bioassays : Use identical cell lines and protocols (e.g., PubChem’s bioactivity datasets for triazoles ).

- Metabolite profiling : LC-MS/MS to rule out interference from degradation products.

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., morpholine vs. piperidine) to isolate pharmacophores .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

- Answer : Membrane-based techniques (e.g., nanofiltration) can separate intermediates by molecular weight, reducing solvent use and enhancing yield. This aligns with CRDC subclass RDF2050104, which emphasizes green chemistry and process intensification. For instance, diafiltration can recover unreacted reagents in multi-step syntheses .

Q. What are the limitations of current stability studies for this compound, and how can they be addressed?

- Answer : Stability studies often neglect photodegradation or humidity effects. Accelerated stability testing under ICH guidelines (40°C/75% RH) should be paired with computational predictions of degradation pathways (e.g., using ACD/Labs Percepta ). Solid-state NMR can monitor polymorphic transitions that affect shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.